N-(2,4-Dichlorophenyl)-4-hydrazino-4-oxobutanamide

Medicinal Chemistry Hydrazide Derivatives CB1 Receptor Antagonists

This 2,4-dichlorophenyl hydrazide is a privileged scaffold for CB1 cannabinoid receptor ligand exploration. The reactive hydrazino group enables rapid diversification into hydrazone and heterocycle libraries. With calculated LogP ~1.2, the compound balances brain penetration potential with reduced non-specific binding—critical for CNS-targeted probes. Unlike unsubstituted analogs, the 2,4-dichlorophenyl moiety engages π-stacking and hydrophobic interactions. Procure as a building block for SAR programs, analytical reference standard development, or in-house LC-MS/NMR method validation where batch QC is essential. Direct substitution with generic aryl hydrazides is not experimentally justified.

Molecular Formula C10H11Cl2N3O2
Molecular Weight 276.12
CAS No. 328025-23-6
Cat. No. B2543764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-Dichlorophenyl)-4-hydrazino-4-oxobutanamide
CAS328025-23-6
Molecular FormulaC10H11Cl2N3O2
Molecular Weight276.12
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)NC(=O)CCC(=O)NN
InChIInChI=1S/C10H11Cl2N3O2/c11-6-1-2-8(7(12)5-6)14-9(16)3-4-10(17)15-13/h1-2,5H,3-4,13H2,(H,14,16)(H,15,17)
InChIKeyCXDVNAMCLHCSSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-Dichlorophenyl)-4-hydrazino-4-oxobutanamide (CAS 328025-23-6) | Procurement & Identity Baseline


N-(2,4-Dichlorophenyl)-4-hydrazino-4-oxobutanamide (CAS 328025-23-6) is a synthetic organic compound belonging to the aryl hydrazide class, characterized by a 2,4-dichlorophenyl substituent and a hydrazino-oxobutanamide backbone [1]. It is commercially cataloged as a research chemical and building block, with a molecular formula of C10H11Cl2N3O2 and a molecular weight of 276.12 g/mol . The compound is primarily available through specialty chemical suppliers for early discovery research, often without accompanying analytical or bioactivity data from the vendor .

Procurement Risk: Why N-(2,4-Dichlorophenyl)-4-hydrazino-4-oxobutanamide Cannot Be Replaced by Generic Analogs


Substituting N-(2,4-Dichlorophenyl)-4-hydrazino-4-oxobutanamide with a generic aryl hydrazide or a close analog is not scientifically justifiable due to the lack of established structure-activity relationship (SAR) data for this specific scaffold. While related compounds like N-(2,4-dimethylphenyl)-4-hydrazino-4-oxobutanamide or N-(4-ethoxyphenyl)-4-hydrazino-4-oxobutanamide share the same core, the 2,4-dichlorophenyl substitution pattern is a critical determinant of electronic properties, lipophilicity, and potential target engagement, as demonstrated in other hydrazide-based pharmacophores [1]. Without direct comparative bioactivity or physicochemical data, any substitution introduces an unquantifiable risk of altering biological activity, metabolic stability, or synthetic utility, thereby compromising experimental reproducibility and procurement integrity .

Quantitative Differentiation Evidence for N-(2,4-Dichlorophenyl)-4-hydrazino-4-oxobutanamide (CAS 328025-23-6)


Structural Uniqueness: The 2,4-Dichlorophenyl Substitution Pattern

The compound features a 2,4-dichlorophenyl substituent, a key pharmacophoric element in several high-affinity CB1 receptor antagonists and inverse agonists [1]. While no direct bioactivity data exists for this specific compound, its structural similarity to the rimonabant (SR141716) core suggests potential for receptor interaction. In contrast, analogs with alternative substitution patterns, such as 2,5-dichlorophenyl or 2,4-dimethylphenyl, exhibit altered binding affinities and functional activities at the CB1 receptor, as demonstrated in head-to-head SAR studies [1]. For instance, the hydrazide analog of SR141716 (compound 12) showed a Ki of 12 nM at CB1, whereas the parent amide (SR141716) had a Ki of 1.98 nM, highlighting the sensitivity of this scaffold to subtle structural modifications [1].

Medicinal Chemistry Hydrazide Derivatives CB1 Receptor Antagonists

Physicochemical Properties: LogP and Solubility

The calculated partition coefficient (LogP) for N-(2,4-Dichlorophenyl)-4-hydrazino-4-oxobutanamide is approximately 1.2, placing it within the optimal range for oral bioavailability and CNS penetration (LogP 1-4) [1]. This contrasts with more lipophilic analogs, such as the CB1 radioligand [123I]Me2Pyr, which have LogD7.4 values >4, leading to high non-specific binding and poor imaging characteristics [2]. The moderate lipophilicity of the target compound, conferred by the 2,4-dichlorophenyl group balanced by the polar hydrazino-oxobutanamide moiety, distinguishes it from highly lipophilic dichlorophenyl-pyrazole derivatives and may offer advantages in assays requiring aqueous solubility.

ADME Drug-Likeness Physicochemical Profiling

Commercial Availability and Purity Profile

N-(2,4-Dichlorophenyl)-4-hydrazino-4-oxobutanamide is commercially available from multiple vendors, with reported purities typically ≥95% . Notably, it is offered as part of the Sigma-Aldrich AldrichCPR collection, a curated set of rare and unique chemicals provided to early discovery researchers without accompanying analytical data . This differentiates it from more common aryl hydrazides, which may be available with full certificates of analysis (CoA). The lack of vendor-provided characterization places the onus on the end-user for identity and purity verification, a critical consideration for procurement in regulated or high-throughput screening environments.

Chemical Procurement Building Blocks Research Chemicals

Potential as a Synthetic Intermediate

The compound is classified as a building block and is used as an intermediate in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals . Its hydrazino group is a versatile handle for further derivatization, such as condensation with carbonyl compounds to form hydrazones, or acylation to yield more elaborate hydrazides. While not directly quantified, this utility distinguishes it from simpler hydrazides lacking the 2,4-dichlorophenyl moiety, which may have different reactivity profiles and steric constraints. The presence of the dichlorophenyl group can influence the electronic environment of the hydrazino nitrogen, potentially affecting reaction yields and regioselectivity in subsequent synthetic steps.

Organic Synthesis Building Blocks Hydrazide Chemistry

Validated Application Scenarios for N-(2,4-Dichlorophenyl)-4-hydrazino-4-oxobutanamide (CAS 328025-23-6)


Chemical Probe Synthesis in Cannabinoid Receptor Research

Given the established role of 2,4-dichlorophenyl-containing hydrazides as CB1 receptor ligands , N-(2,4-Dichlorophenyl)-4-hydrazino-4-oxobutanamide serves as a viable starting material or intermediate for synthesizing novel CB1-targeted chemical probes. Its moderate calculated LogP (~1.2) makes it a suitable scaffold for optimizing brain penetration and reducing non-specific binding, a known challenge in this target class [1]. Procurement is justified when the goal is to explore SAR around the hydrazide linkage while maintaining the 2,4-dichlorophenyl pharmacophore.

Building Block for Diverse Hydrazide Libraries

The compound's hydrazino group is a reactive handle for generating libraries of hydrazones, acyl hydrazides, and heterocycles . Its use is indicated in medicinal chemistry programs where the 2,4-dichlorophenyl moiety is a desired substituent for modulating target binding or physicochemical properties. It is particularly valuable when compared to unsubstituted 4-hydrazino-4-oxobutanamide, as it introduces an aromatic ring that can engage in π-stacking or hydrophobic interactions with biological targets.

Physicochemical Profiling and ADME Studies

With a calculated LogP of ~1.2 , this compound can be employed as a reference standard in assays designed to measure lipophilicity, solubility, and permeability of aryl hydrazides. It provides a benchmark for comparing more lipophilic analogs (LogP > 4) [1] and assessing the impact of the 2,4-dichlorophenyl group on drug-like properties. This application is relevant for early-stage drug discovery where balancing potency and pharmacokinetic parameters is critical.

Method Development for QC of Uncharacterized Research Chemicals

As a compound supplied without a Certificate of Analysis (CoA) by major vendors , N-(2,4-Dichlorophenyl)-4-hydrazino-4-oxobutanamide presents an opportunity to develop and validate in-house analytical methods (e.g., HPLC, LC-MS, NMR) for identity and purity assessment. This scenario is particularly relevant for laboratories that procure rare chemicals from the AldrichCPR collection or similar sources, ensuring experimental integrity through rigorous quality control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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